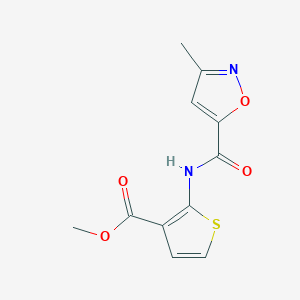

methyl 2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate

Description

methyl 2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate is a complex organic compound that features a combination of isoxazole and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject for scientific research.

Properties

IUPAC Name |

methyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c1-6-5-8(17-13-6)9(14)12-10-7(3-4-18-10)11(15)16-2/h3-5H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJOEFBYFVXVGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=C(C=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) compounds.

Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Coupling of the Rings: The final step involves coupling the isoxazole and thiophene rings under specific conditions, such as the use of potassium t-butoxide under microwave irradiation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted isoxazole or thiophene derivatives.

Scientific Research Applications

methyl 2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can enhance the compound’s stability and facilitate its incorporation into larger molecular structures .

Comparison with Similar Compounds

Similar Compounds

Methyl 5-phenylisoxazole-3-carboxylate: Similar in structure but lacks the thiophene ring.

2-Butylthiophene: Contains the thiophene ring but lacks the isoxazole ring.

Uniqueness

methyl 2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate is unique due to the combination of isoxazole and thiophene rings, which provides a distinct set of chemical properties and potential applications. This dual-ring structure allows for versatile reactivity and the ability to interact with a wide range of biological targets.

Biological Activity

Methyl 2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate is a complex organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, structure-activity relationships, and potential applications in medicine.

Chemical Structure and Synthesis

The compound features a unique combination of isoxazole and thiophene rings, which are known for their significant roles in medicinal chemistry. The synthesis typically involves multiple steps:

- Formation of the Isoxazole Ring : This can be synthesized via a cycloaddition reaction, often catalyzed by copper or ruthenium compounds.

- Formation of the Thiophene Ring : Synthesized through methods like the Gewald reaction.

- Coupling of the Rings : Involves specific conditions such as potassium t-butoxide under microwave irradiation.

This structural complexity allows for diverse chemical reactivity and biological interactions.

The biological activity of methyl 2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate is primarily attributed to its interaction with various molecular targets:

- Isoxazole Ring : This component can form hydrogen bonds and π-π interactions with enzymes or receptors, modulating their activity.

- Thiophene Ring : Enhances stability and facilitates incorporation into larger molecular structures.

Antimicrobial Properties

Research indicates that methyl 2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate exhibits significant antimicrobial activity:

- Antibacterial Activity : Studies have shown that related compounds exhibit inhibition against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against bacterial strains like Bacillus subtilis and Escherichia coli .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Compound A | 0.0195 | E. coli |

| Compound B | 0.0048 | Bacillus mycoides |

| Compound C | 16.69 | C. albicans |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

- Cell Line Studies : Various derivatives have shown antiproliferative activity against human tumor cell lines, with IC50 values in the nanomolar to micromolar range . For example, some derivatives exhibited significant growth inhibition in cancer cell lines, indicating a promising avenue for further research.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of methyl 2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate:

- Substituent Effects : Variations in substituents on the isoxazole or thiophene rings can significantly impact biological activity.

- Ring Interactions : The dual-ring structure provides unique interactions with biological targets that enhance its antimicrobial and anticancer properties.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Antimicrobial Activity : A study evaluated over 200 synthesized alkaloids for their antibacterial properties, revealing that certain structural modifications led to enhanced activity against resistant bacterial strains .

- Anticancer Research : In vitro evaluations have shown that modifications to the thiophene moiety can lead to improved cytotoxicity against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing methyl 2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate?

- Methodology : A multi-step synthesis is typically employed, starting with Gewald thiophene synthesis (e.g., 2-amino-thiophene-3-carboxylate precursors) followed by coupling with 3-methyl-1,2-oxazole-5-carboxylic acid derivatives. Key steps include:

- Step 1 : Preparation of 2-amino-thiophene-3-carboxylate intermediates via Gewald reaction using ketones, sulfur, and cyanoacetates under basic conditions .

- Step 2 : Activation of the oxazole carboxylic acid (e.g., using HATU or EDC/DMAP) for amide bond formation with the thiophene amine group.

- Step 3 : Purification via column chromatography or recrystallization.

- Critical Parameters : Solvent choice (e.g., THF or DMF), reaction temperature (often 0–25°C for coupling), and stoichiometric ratios (1:1.2 for amine:activated acid) to minimize side products .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Reverse-phase chromatography with C18 columns and methanol/water gradients (e.g., 30% → 100% methanol) for purity assessment .

- Spectroscopy :

- 1H/13C NMR : Confirm regiochemistry (e.g., thiophene C-H coupling constants, oxazole proton shifts at δ 6.5–7.2 ppm) .

- IR : Identify amide C=O (1650–1680 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Case Example : Discrepancies in NMR chemical shifts may arise from rotational isomerism in the amide bond or solvent polarity effects.

- Resolution :

- Variable Temperature (VT) NMR : Assess dynamic behavior (e.g., coalescence of split peaks at elevated temperatures) .

- DFT Calculations : Compare experimental shifts with computed values (e.g., using Gaussian or ORCA) to validate assignments .

Q. How can environmental fate studies be designed for this compound?

- Experimental Design :

- Degradation Pathways : Use OECD 301B (Ready Biodegradability) tests to assess hydrolysis/photolysis under simulated sunlight (λ > 290 nm) .

- Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna LC50) and bioaccumulation potential via logP measurements (predicted logP ≈ 2.5–3.0 for this compound) .

Q. What mechanistic insights explain its biological activity in antimicrobial assays?

- Hypothesis : The oxazole-thiophene scaffold may inhibit bacterial enoyl-ACP reductase (FabI) via π-π stacking and H-bonding.

- Validation :

- Enzyme Assays : Measure IC50 against purified FabI using NADH oxidation kinetics .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding interactions with FabI active site residues (e.g., Tyr156, Lys163) .

Methodological Challenges

Q. How to address instability during storage or reaction conditions?

- Mitigation Strategies :

- Storage : Lyophilize and store under argon at −20°C to prevent ester hydrolysis or oxidative degradation .

- Reaction Stability : Avoid protic solvents (e.g., water, methanol) during synthesis; use anhydrous THF or DCM with molecular sieves .

Q. What advanced techniques optimize yield in large-scale synthesis?

- Process Chemistry :

- Flow Reactors : Continuous-flow systems for Gewald reaction steps (improves heat/mass transfer, reduces side products) .

- Catalysis : Use Pd/C or Ni catalysts for deprotection steps (e.g., methyl ester to carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.